Silane, (2-isocyanatoethoxy)trimethyl-
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Overview
Description
Silane, (2-isocyanatoethoxy)trimethyl-: is an organosilicon compound with the chemical formula C6H13NO2Si. It is a versatile compound used in various industrial and scientific applications due to its unique chemical properties. The presence of both silane and isocyanate functional groups makes it particularly useful in the synthesis of polymers and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (2-isocyanatoethoxy)trimethyl- typically involves the reaction of trimethylsilyl chloride with 2-isocyanatoethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-50°C and a solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of Silane, (2-isocyanatoethoxy)trimethyl- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using distillation or recrystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Silane, (2-isocyanatoethoxy)trimethyl- undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and carbon dioxide.
Polymerization: It can polymerize with other silanes or isocyanates to form complex polymeric structures.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, typically under acidic or basic conditions.
Polymerization: Catalysts such as tin or titanium compounds are used to initiate the polymerization process.
Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild to moderate temperatures.
Major Products:
Hydrolysis: Silanols and carbon dioxide.
Polymerization: Polymeric silanes or polyurethanes.
Substitution: Urea derivatives, carbamates, and other substituted products.
Scientific Research Applications
Silane, (2-isocyanatoethoxy)trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of advanced materials and polymers.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Utilized in drug delivery systems and the development of medical implants.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent bonding properties
Mechanism of Action
The mechanism of action of Silane, (2-isocyanatoethoxy)trimethyl- involves the reactivity of its functional groups:
Comparison with Similar Compounds
Trimethoxysilane: Another organosilicon compound used in similar applications but lacks the isocyanate functionality.
Vinyltrimethoxysilane: Contains a vinyl group instead of an isocyanate group, used in the production of silicone resins.
Phenyltrimethoxysilane: Contains a phenyl group, used for surface modification and as a coupling agent.
Uniqueness: Silane, (2-isocyanatoethoxy)trimethyl- is unique due to the presence of both silane and isocyanate groups, allowing it to participate in a broader range of chemical reactions and applications compared to its counterparts .
Properties
CAS No. |
22053-22-1 |
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Molecular Formula |
C6H13NO2Si |
Molecular Weight |
159.26 g/mol |
IUPAC Name |
2-isocyanatoethoxy(trimethyl)silane |
InChI |
InChI=1S/C6H13NO2Si/c1-10(2,3)9-5-4-7-6-8/h4-5H2,1-3H3 |
InChI Key |
RQMWTTLUOXUKQW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCN=C=O |
Origin of Product |
United States |
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